Cas no 1121610-09-0 (1-(4-fluoro-3-nitrophenyl)piperazine)

1-(4-fluoro-3-nitrophenyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluoro-3-nitrophenyl)piperazine
- 1121610-09-0
- EN300-1829334
- DTXSID301289323
- CS-0287241
- GS1674
-
- インチ: 1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
- InChIKey: IZPSOOWRYRIJNE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1[N+](=O)[O-])N1CCNCC1
計算された属性
- 精确分子量: 225.09135480g/mol
- 同位素质量: 225.09135480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 61.1Ų
1-(4-fluoro-3-nitrophenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829334-1.0g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1829334-10.0g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1829334-0.1g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357911-1g |
1-(4-Fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 98% | 1g |
¥27424.00 | 2024-08-09 | |
Enamine | EN300-1829334-2.5g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1829334-0.05g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1829334-0.25g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1829334-1g |
1-(4-fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 1g |
$1172.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357911-100mg |
1-(4-Fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 98% | 100mg |
¥25975.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357911-50mg |
1-(4-Fluoro-3-nitrophenyl)piperazine |
1121610-09-0 | 98% | 50mg |
¥21228.00 | 2024-08-09 |
1-(4-fluoro-3-nitrophenyl)piperazine 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Shachi Mittal Analyst, 2019,144, 2635-2642
1-(4-fluoro-3-nitrophenyl)piperazineに関する追加情報
Introduction to 1-(4-fluoro-3-nitrophenyl)piperazine (CAS No. 1121610-09-0)
The compound 1-(4-fluoro-3-nitrophenyl)piperazine, identified by the CAS registry number CAS No. 1121610-09-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are widely studied for their diverse applications in drug discovery and materials science.
Piperazines are six-membered ring structures containing two nitrogen atoms, making them highly versatile for various chemical modifications. The substitution pattern in 1-(4-fluoro-3-nitrophenyl)piperazine introduces unique electronic and steric properties, which are critical for its potential biological activity and chemical reactivity.
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions, depending on the starting materials and reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
In terms of applications, 1-(4-fluoro-3-nitrophenyl)piperazine has shown promise in the development of novel pharmaceutical agents. Its ability to modulate specific biological targets, such as kinases or G-protein coupled receptors (GPCRs), makes it a valuable lead compound in drug discovery programs targeting diseases like cancer, inflammation, and neurodegenerative disorders.
Recent studies have highlighted the importance of fluorine substitution in enhancing the pharmacokinetic properties of piperazine derivatives. The presence of a fluorine atom at the para position of the phenyl ring in this compound contributes to improved lipophilicity and metabolic stability, which are crucial for drug efficacy.
The nitro group at the meta position further enhances the compound's reactivity and selectivity in biochemical assays. This functional group can act as a directing moiety for subsequent chemical modifications, enabling the construction of more complex molecular architectures with tailored activities.
Moreover, computational chemistry tools have been instrumental in predicting the binding modes and bioavailability of CAS No. 1121610-09-0. Molecular docking studies have revealed favorable interactions with key residues in target proteins, providing insights into its mechanism of action.
In conclusion, 1-(4-fluoro-3-nitrophenyl)piperazine represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic and computational methodologies, positions it as a promising candidate for future drug development efforts.
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